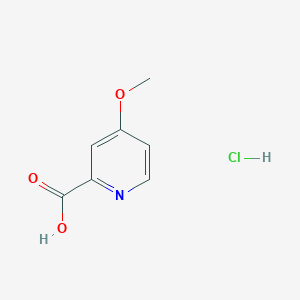

4-Methoxy-pyridine-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

4-methoxypyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.ClH/c1-11-5-2-3-8-6(4-5)7(9)10;/h2-4H,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQALTXNYLWROAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60527985 | |

| Record name | 4-Methoxypyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123811-74-5 | |

| Record name | 2-Pyridinecarboxylic acid, 4-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123811-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxypyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxypyridine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methoxy-pyridine-2-carboxylic acid hydrochloride

This guide provides a comprehensive technical overview of 4-Methoxy-pyridine-2-carboxylic acid hydrochloride, a key heterocyclic building block for researchers and professionals in drug development and chemical synthesis. The content herein is structured to deliver not just data, but actionable insights into the compound's properties, synthesis, handling, and application.

Core Molecular Identity and Physicochemical Properties

This compound is the hydrochloride salt form of 4-methoxypicolinic acid. The addition of hydrogen chloride (HCl) protonates the basic pyridine nitrogen, enhancing the compound's solubility in aqueous media and modifying its handling characteristics compared to its free acid form. This property is often advantageous in biological assays and for specific reaction conditions.

The structure features a pyridine ring substituted at the 2-position with a carboxylic acid and at the 4-position with an electron-donating methoxy group. This specific arrangement of functional groups dictates its unique chemical reactivity and utility as a scaffold in medicinal chemistry.

Structural and Physicochemical Data Summary

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | 4-Methoxypicolinic acid hydrochloride | [2] |

| CAS Number | 123811-74-5 | [1] |

| Molecular Formula | C₇H₇NO₃·HCl | [1] |

| Molecular Weight | 189.60 g/mol | [1] |

| Appearance | White to off-white solid (Expected) | Inferred |

| Melting Point | Data not publicly available. The related 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride melts around 128 °C with decomposition. | [3] |

| Solubility | Soluble in water. | [3] |

| SMILES String | COc1ccnc(c1)C(O)=O.Cl | [4] |

| InChI Key | UELRAKDBDJRXST-UHFFFAOYSA-N (Free Acid) |

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved in a two-stage process: first, the oxidation of the corresponding methylpyridine (picoline) to the carboxylic acid, followed by the formation of the hydrochloride salt. The following protocol is a representative, field-proven method adapted from established procedures for analogous picolinic acids.[5]

Diagram: Synthesis Workflow

Caption: Representative two-stage synthesis of the target compound.

Step-by-Step Synthesis Protocol:

Stage 1: Oxidation of 4-Methoxy-2-picoline

-

Setup: In a 3-necked flask equipped with a mechanical stirrer and reflux condenser, charge 4-methoxy-2-picoline and water.

-

Oxidation: Slowly add potassium permanganate (KMnO₄) in portions while heating the mixture on a steam bath. The causality here is crucial: portion-wise addition controls the exothermic reaction, preventing dangerous temperature spikes. The purple color of the permanganate will disappear as it is consumed.

-

Reaction Completion: Continue heating until the purple color is fully discharged, indicating the complete oxidation of the methyl group.

-

Workup: Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake thoroughly with hot water to maximize the recovery of the water-soluble product.

-

Isolation: Combine the filtrates and concentrate under reduced pressure. Acidify the concentrated solution with concentrated HCl. The free carboxylic acid will precipitate.

-

Purification: Collect the solid by filtration and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-Methoxypyridine-2-carboxylic acid.

Stage 2: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified 4-Methoxypyridine-2-carboxylic acid in anhydrous ethanol. The choice of an anhydrous solvent is critical to prevent the introduction of water into the final crystalline product.

-

Acidification: Bubble dry hydrogen chloride (HCl) gas through the ethanolic solution. Alternatively, a solution of HCl in isopropanol or ether can be added dropwise. This directly protonates the pyridine nitrogen.

-

Crystallization: As the solution becomes saturated with HCl, the hydrochloride salt will begin to crystallize. Cool the mixture in an ice bath to maximize precipitation.

-

Final Isolation: Collect the crystals by filtration, wash with a small amount of cold anhydrous ethanol or diethyl ether to remove any residual impurities, and dry under vacuum.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the final compound. This self-validating system of orthogonal analytical techniques ensures that the material meets the standards required for drug discovery and development.

Expected Spectral Properties:

-

¹H NMR (in D₂O):

-

Methoxy Protons (-OCH₃): A sharp singlet expected around δ 4.0-4.2 ppm.

-

Aromatic Protons: Three distinct signals corresponding to the protons on the pyridine ring. Due to the substitution pattern, complex splitting (doublets, doublets of doublets) is expected. The proton adjacent to the nitrogen and carboxylic acid will likely be the most downfield.

-

-

¹³C NMR (in D₂O):

-

Expected signals for the seven distinct carbon atoms, including the carbonyl carbon of the carboxylic acid (δ ~165-170 ppm), the methoxy carbon (δ ~55-60 ppm), and five aromatic carbons.

-

-

Infrared (IR) Spectroscopy (Solid State, KBr or ATR):

-

O-H Stretch: A broad absorption band from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid O-H bond.

-

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ for the carbonyl group.

-

C-O Stretch: A distinct band for the methoxy C-O bond around 1250 cm⁻¹.

-

N⁺-H Stretch: A broad band associated with the protonated pyridine nitrogen may be observed.

-

-

Mass Spectrometry (MS-ESI+):

-

The primary ion observed will be the mass of the free acid (the protonated molecule [M+H]⁺), with an m/z of approximately 154.14. The hydrochloride is not typically observed in the gas phase.

-

Diagram: Quality Control (QC) Workflowdot

Sources

"4-Methoxy-pyridine-2-carboxylic acid hydrochloride" CAS number

An In-Depth Technical Guide to 4-Methoxy-pyridine-2-carboxylic acid hydrochloride

This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's properties, synthesis, applications, and safe handling protocols, grounding all information in established scientific principles.

Introduction and Strategic Importance

This compound, identified by CAS Number 123811-74-5 , is a heterocyclic compound belonging to the substituted pyridine family.[1][2][3] Its strategic importance in the chemical and pharmaceutical industries stems from its utility as a versatile building block. The pyridine ring is a common scaffold in many biologically active molecules, and the methoxy and carboxylic acid functional groups at the 4- and 2-positions, respectively, offer reactive handles for a wide array of synthetic transformations.

This compound serves as a crucial starting material or intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and novel agrochemicals. For instance, it is an intermediate in the preparation of diacid analogs that act as glycogen phosphorylase inhibitors.[4] Its structural features allow for precise molecular modifications, making it a valuable tool for medicinal chemists exploring structure-activity relationships (SAR) in drug discovery.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 123811-74-5 | [1][2][3] |

| Molecular Formula | C₇H₇NO₃•HCl | [1][2] |

| Molecular Weight | 189.6 g/mol | [1] |

| IUPAC Name | 4-methoxypyridine-2-carboxylic acid hydrochloride | [5] |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in water | [6] |

| Melting Point | ~128 °C (with decomposition) | [6] |

| InChI Key | UELRAKDBDJRXST-UHFFFAOYSA-N (for free acid) | [5][7] |

| SMILES | COC1=CC(=NC=C1)C(=O)O (for free acid) | [5] |

Synthesis Pathway and Rationale

The synthesis of 4-Methoxy-pyridine-2-carboxylic acid is a multi-step process that requires careful control of reaction conditions. While several specific routes exist, a common strategy involves the modification of a pre-existing pyridine ring. One illustrative pathway begins with 4-Nitropyridine N-oxide, highlighting key transformations used in heterocyclic chemistry.[8]

The choice of this pathway is dictated by the commercial availability of the starting material and the high-yielding nature of the intermediate steps. The initial nitration and N-oxide formation activate the pyridine ring for subsequent nucleophilic substitution, while the final steps establish the required methoxy and carboxylic acid functionalities.

Caption: Generalized synthetic workflow for this compound.

Applications in Research and Drug Development

The utility of this compound is primarily as a chemical intermediate. Its bifunctional nature—a nucleophilic pyridine ring and an electrophilic carboxylic acid—allows for diverse applications.

-

Pharmaceutical Synthesis: This compound is a key building block in the development of novel therapeutics. The pyridine moiety is a well-known pharmacophore present in numerous approved drugs. The methoxy group can modulate the electronic properties and metabolic stability of the final molecule, while the carboxylic acid provides a site for amide bond formation, a cornerstone of medicinal chemistry. It has been specifically identified as an intermediate for creating glycogen phosphorylase inhibitors, which are targets for metabolic diseases.[4]

-

Catalysis: Pyridine-based ligands are widely used in transition metal catalysis. The carboxylic acid group can act as an anchoring point to immobilize catalysts on a solid support or to chelate metal ions. For example, it is used to prepare ligands for ruthenium-catalyzed allylation reactions.[4]

-

Agrochemicals: Similar to pharmaceuticals, the development of new herbicides and pesticides often relies on heterocyclic scaffolds. This compound provides a robust starting point for creating molecules with high biological efficacy.

Experimental Protocol: Safe Handling and Use

Adherence to strict safety protocols is paramount when handling any chemical intermediate. The following guidelines are synthesized from established safety data sheets (SDS) and represent best practices for a laboratory setting.

Trustworthiness through Self-Validation: This protocol is designed as a self-validating system. Each step, from risk assessment to disposal, includes a rationale, ensuring the user understands the "why" behind the procedure, thereby minimizing the risk of procedural drift and ensuring consistent, safe outcomes.

5.1. Hazard Identification and Risk Assessment

Before any experimental work, a thorough risk assessment must be conducted. The primary hazards associated with this compound are summarized below.

| Hazard Class | GHS Statement | Source(s) |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [5][7] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [5][7] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [5][7] |

5.2. Step-by-Step Handling Protocol

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Weighing and Dispensing:

-

Action: Use anti-static weighing paper or a dedicated weigh boat. Avoid creating dust. If transferring powder, do so carefully with a spatula.

-

Causality: Minimizing dust generation is crucial to prevent airborne exposure and respiratory irritation.

-

-

Storage:

-

Action: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from strong oxidizing agents and strong acids.[9]

-

Causality: Proper storage prevents degradation of the compound and avoids potentially hazardous reactions with incompatible materials.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[9]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9][10]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and call a poison center or doctor immediately.[9][10]

-

-

Disposal:

-

Action: Dispose of unused material and its container at an approved waste disposal plant. Do not allow the product to enter drains.[10]

-

Causality: Proper chemical waste disposal is essential to prevent environmental contamination and comply with regulatory requirements.

-

Conclusion

This compound is a high-value chemical intermediate with significant applications in scientifically advanced fields. Its well-defined physicochemical properties and versatile reactivity make it an indispensable tool for synthetic chemists. By understanding its characteristics and adhering to rigorous safety protocols, researchers can effectively and safely leverage this compound to drive innovation in drug discovery, materials science, and beyond.

References

-

PubChem. 4-Methoxypyridine-2-carboxylic acid. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-Methoxy-pyridine-2-carboxylic acid | VSNCHEM [vsnchem.com]

- 3. This compound | 123811-74-5 [amp.chemicalbook.com]

- 4. 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID | 29082-91-5 [chemicalbook.com]

- 5. 4-Methoxypyridine-2-carboxylic acid | C7H7NO3 | CID 2050099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.pt [fishersci.pt]

- 7. 4-Methoxy-pyridine-2-carboxylic acid AldrichCPR 29082-91-5 [sigmaaldrich.com]

- 8. 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Molecular Structure of 4-Methoxy-pyridine-2-carboxylic acid hydrochloride

Introduction

4-Methoxy-pyridine-2-carboxylic acid hydrochloride, also known as 4-methoxypicolinic acid hydrochloride, is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structural backbone, the picolinic acid scaffold, is a versatile chelating agent and a common motif in pharmacologically active molecules. The presence of a methoxy group at the 4-position of the pyridine ring modifies the electronic properties and steric profile of the molecule, influencing its reactivity, binding affinity to biological targets, and pharmacokinetic properties. This guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of this compound, offering field-proven insights for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Methoxy-pyridine-2-carboxylic acid and its hydrochloride salt is presented in Table 1. The hydrochloride salt exhibits increased solubility in aqueous media, a crucial property for many biological and pharmaceutical applications.

| Property | 4-Methoxy-pyridine-2-carboxylic acid | This compound |

| CAS Number | 29082-91-5[1] | 123811-74-5[2] |

| Molecular Formula | C₇H₇NO₃[1] | C₇H₈ClNO₃[2] |

| Molecular Weight | 153.14 g/mol [1] | 189.60 g/mol [3] |

| Appearance | Solid[4] | Solid |

| Melting Point | Not specified | 148-150 °C[5] |

Molecular Structure and Conformation

The molecular structure of this compound is characterized by a pyridine ring substituted with a carboxylic acid group at the 2-position and a methoxy group at the 4-position. The hydrochloride form indicates that the nitrogen atom of the pyridine ring is protonated, forming a pyridinium cation, with a chloride anion providing the charge balance.

While a specific crystal structure for this compound is not publicly available, insights can be drawn from the extensive crystallographic studies of related picolinic acid derivatives[6][7][8]. The protonation of the pyridine nitrogen introduces a positive charge, which significantly influences the electronic distribution within the aromatic ring and the acidity of the carboxylic proton.

The key structural features include:

-

Planarity: The pyridine ring is inherently planar. The carboxylic acid and methoxy groups will have preferred orientations relative to this plane.

-

Intramolecular Hydrogen Bonding: In the free acid form, and potentially in the solid state of the hydrochloride, intramolecular hydrogen bonding can occur between the carboxylic acid proton and the pyridine nitrogen. However, in the hydrochloride salt, the pyridine nitrogen is already protonated.

-

Intermolecular Interactions: In the solid state, the pyridinium cation and the chloride anion will be arranged in a crystalline lattice stabilized by electrostatic interactions and hydrogen bonding. The carboxylic acid group can participate in hydrogen bonding, forming dimers or extended networks. The methoxy group can also act as a hydrogen bond acceptor.

The logical relationship of the structural components is depicted in the following diagram:

Caption: Key structural features of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, often involving the preparation of a substituted pyridine precursor followed by modification of the functional groups. A common strategy involves the synthesis of the corresponding methyl ester, followed by hydrolysis to the carboxylic acid and subsequent treatment with hydrochloric acid.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol is based on established methods for the synthesis of related picolinic acid derivatives[9][10][11].

Step 1: Synthesis of Methyl 4-methoxypicolinate

The synthesis often starts from a commercially available precursor like 4-chloropicolinic acid or a related derivative. The methoxy group can be introduced via nucleophilic aromatic substitution.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloropicolinic acid methyl ester in anhydrous methanol.

-

Methoxylation: Add a solution of sodium methoxide in methanol to the flask. The reaction is typically heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude methyl 4-methoxypicolinate.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to 4-Methoxy-pyridine-2-carboxylic acid

-

Reaction Setup: Dissolve the purified methyl 4-methoxypicolinate in a mixture of methanol and water.

-

Hydrolysis: Add an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide. The mixture is stirred at room temperature or gently heated until the ester is fully hydrolyzed, as monitored by TLC.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid to a pH of approximately 3-4. The free acid will precipitate out of the solution.

-

Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 3: Formation of the Hydrochloride Salt

-

Salt Formation: Suspend the dry 4-Methoxy-pyridine-2-carboxylic acid in a suitable solvent such as diethyl ether or isopropanol.

-

HCl Addition: Add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate. The solid is collected by filtration, washed with the solvent, and dried under vacuum to yield this compound.

The overall synthesis workflow is illustrated below:

Caption: Synthetic workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring, the methoxy protons, and the carboxylic acid proton. The chemical shifts of the pyridine protons will be downfield due to the aromaticity and the electron-withdrawing effect of the protonated nitrogen. The methoxy group will appear as a singlet, typically in the range of 3.8-4.1 ppm. The carboxylic acid proton will be a broad singlet at a very downfield chemical shift, often above 10 ppm. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the 160-170 ppm range. The aromatic carbons will appear in the 110-160 ppm region, and the methoxy carbon will be around 55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key expected vibrational frequencies include:

-

O-H Stretch: A broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the carboxylic acid O-H stretching.

-

C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ corresponding to the carbonyl stretching of the carboxylic acid.

-

C-O Stretch: An absorption in the 1200-1300 cm⁻¹ region for the C-O stretching of the methoxy group.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) in positive mode, the expected molecular ion peak would correspond to the protonated free acid [C₇H₇NO₃ + H]⁺ at m/z 154.1.

The analytical characterization workflow is summarized in the following diagram:

Caption: Analytical workflow for the characterization of the target compound.

Applications in Drug Development

Picolinic acid derivatives are of great interest in drug discovery due to their ability to act as scaffolds for the development of various therapeutic agents. The introduction of a methoxy group can enhance metabolic stability and modulate the electronic properties of the molecule. 4-Methoxy-pyridine-2-carboxylic acid and its derivatives can serve as key intermediates in the synthesis of more complex molecules with potential biological activity, including their use in the development of herbicides and compounds for treating respiratory disorders[11][12].

Conclusion

This compound is a valuable building block for chemical synthesis and drug discovery. Understanding its molecular structure, physicochemical properties, and synthetic routes is crucial for its effective utilization. This guide has provided a detailed overview of these aspects, integrating established chemical principles with practical considerations for its synthesis and characterization. The methodologies and analytical workflows described herein offer a robust framework for researchers and scientists working with this and related heterocyclic compounds.

References

-

Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. Available at: [Link]

-

(2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. IUCrData. Available at: [Link]

-

(2020). This journal is © The Royal Society of Chemistry 2020. Royal Society of Chemistry. Available at: [Link]

-

Appchem (n.d.). 4-Methoxypicolinic acid, HCl | 123811-74-5. Available at: [Link]

-

Gallagher, J. F., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. Available at: [Link]

-

Ferreira, A. L., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. Available at: [Link]

-

Royal Society of Chemistry (n.d.). Table of Contents. Available at: [Link]

-

Li, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1419. Available at: [Link]

- Lowe, J. T., et al. (2016). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. US Patent 9,475,771.

-

PubChem (n.d.). 3-Hydroxy-4-methoxypicolinic acid hydrochloride. Available at: [Link]

-

University of Wisconsin-Madison (n.d.). NMR Chemical Shifts. Available at: [Link]

-

Sobczyk, L., et al. (2014). 4-Methoxypicolinic Acid N-Oxide: One of the Shortest Hydrogen Bonds Known Characterized by Neutron Diffraction, Inelastic Neutron Scattering, Infrared Spectroscopy, and Periodic DFT Calculations. The Journal of Physical Chemistry A, 118(35), 7371-7382. Available at: [Link]

- Look, M. (1953). 4-substituted Picolinic Acid Derivatives. Stanford University.

-

PubChem (n.d.). 4-Methoxypyridine-2-carboxylic acid. Available at: [Link]

-

ResearchGate (n.d.). 1H NMR and 13C NMR chemical shifts for the SCH2 group of the... Available at: [Link]

-

Witanowski, M., et al. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 14(5), 345-349. Available at: [Link]

-

Compound Interest (2015). A Guide to 1H NMR Chemical Shift Values. Available at: [Link]

-

Oregon State University (n.d.). 1H NMR Chemical Shift. Available at: [Link]

-

Organic Chemistry Data (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. Available at: [Link]

-

Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]

- (2019). Novel picolinic acid derivatives and their use as intermediates. Google Patents.

-

Chemistry LibreTexts (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. appchemical.com [appchemical.com]

- 3. 123811-74-5|4-Methoxypicolinic acid hydrochloride|BLD Pharm [bldpharm.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. mdpi.com [mdpi.com]

- 9. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 10. irl.umsl.edu [irl.umsl.edu]

- 11. KR20190091460A - Novel picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 12. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

"4-Methoxy-pyridine-2-carboxylic acid hydrochloride" synthesis pathways

An In-depth Technical Guide to the Synthesis of 4-Methoxy-pyridine-2-carboxylic acid hydrochloride

Abstract

4-Methoxy-pyridine-2-carboxylic acid and its hydrochloride salt are pivotal intermediates in the synthesis of various pharmaceutical compounds and fine chemicals.[1] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the primary synthetic pathways to this valuable molecule. Eschewing a rigid template, this guide focuses on the underlying chemical principles, causality behind experimental choices, and field-proven insights for three core synthetic strategies: the oxidation of 4-methoxy-2-picoline, the hydrolysis of a 4-methoxypyridine-2-carbonitrile intermediate, and the nucleophilic aromatic substitution of a 4-chloro-pyridine-2-carboxylic acid precursor. Each pathway is critically evaluated for its advantages and limitations, supported by detailed, step-by-step protocols, comparative data, and mechanistic diagrams to ensure scientific integrity and practical applicability.

Introduction and Strategic Overview

The pyridine-2-carboxylic acid (picolinic acid) scaffold is a recurring motif in medicinal chemistry, valued for its chelating properties and its role as a versatile synthetic handle.[2] The introduction of a methoxy group at the 4-position modulates the electronic properties of the pyridine ring, influencing the molecule's reactivity and biological activity. The hydrochloride salt form enhances solubility and stability, making it ideal for downstream applications.[3]

The synthesis of this compound can be approached from several distinct strategic directions, primarily dictated by the availability and cost of starting materials. This guide will dissect the three most logical and industrially relevant pathways.

Logical Flow: Core Synthesis Strategies

The following diagram illustrates the three primary retrosynthetic approaches that will be explored in detail.

Caption: High-level overview of the three main synthetic strategies.

Pathway 1: Oxidation of 4-Methoxy-2-picoline

This is arguably the most direct approach, converting a readily available substituted picoline into the desired carboxylic acid through the oxidation of the 2-methyl group.

Mechanistic Rationale and Experimental Causality

The oxidation of an alkyl group attached to an aromatic ring is a classic transformation. The pyridine ring, particularly with the electron-donating methoxy group at the 4-position, stabilizes the radical intermediates formed during oxidation, facilitating the reaction.

Choice of Oxidant: Potassium permanganate (KMnO₄) is a powerful and common choice for this transformation.[4][5] The reaction is typically performed in an aqueous solution under neutral or alkaline conditions. While acidic conditions can also be used, they often lead to lower yields or degradation of the pyridine ring.[6][7] The reaction proceeds until the carboxylic acid is formed, as the intermediate aldehyde is also readily oxidized under these strong conditions.[5]

Control of Conditions: Careful control of temperature is crucial. Exothermic reactions can lead to over-oxidation and cleavage of the pyridine ring. The reaction is monitored by the disappearance of the purple permanganate color.

Synthesis Workflow

Caption: Workflow for the oxidation of 4-Methoxy-2-picoline.

Experimental Protocol: Oxidation of 4-Methoxy-2-picoline

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend 4-methoxy-2-picoline (1.0 eq) in water.

-

Oxidant Addition: Prepare a solution of potassium permanganate (KMnO₄, approx. 2.0-3.0 eq) in water. Heat the picoline suspension to 70-80°C and add the KMnO₄ solution dropwise over 2-3 hours, maintaining the temperature below 95°C.

-

Reaction Completion: After the addition is complete, continue heating and stirring until the purple color of the permanganate has disappeared, indicating the reaction is complete (typically 2-4 hours). This leaves a brown precipitate of manganese dioxide (MnO₂).

-

Work-up: Cool the reaction mixture and filter off the MnO₂ precipitate. Wash the filter cake thoroughly with hot water.

-

Acidification and Isolation: Combine the filtrate and washings. Cool the solution in an ice bath and carefully acidify to a pH of ~2-3 with concentrated hydrochloric acid (HCl). The product will precipitate as the hydrochloride salt.

-

Purification: Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound.

Pathway 2: Hydrolysis of 4-Methoxy-pyridine-2-carbonitrile

This two-step pathway involves the initial synthesis of a nitrile intermediate, followed by its hydrolysis to the carboxylic acid. This is a robust and high-yielding method often favored in industrial settings.

Mechanistic Rationale and Experimental Causality

Step 1: Synthesis of 4-Methoxy-pyridine-2-carbonitrile. The nitrile intermediate is typically prepared from an inexpensive halogenated precursor like 2-chloro-4-cyanopyridine via a nucleophilic aromatic substitution (SNAr) reaction.[8] The pyridine nitrogen and the cyano group are both electron-withdrawing, strongly activating the 2-position for nucleophilic attack by sodium methoxide. Dioxane is often used as a co-solvent with methanol to ensure solubility of the starting materials.[8][9]

Step 2: Nitrile Hydrolysis. The hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions.[2]

-

Acid Hydrolysis: Refluxing with a strong acid like HCl is direct. The reaction proceeds via protonation of the nitrile nitrogen, followed by attack of water to form an imidic acid, which then tautomerizes to an amide. The amide is subsequently hydrolyzed to the carboxylic acid. A key advantage is that the final product is directly obtained as the desired hydrochloride salt.

-

Base Hydrolysis: Using a strong base like NaOH is also effective.[10] The hydroxide ion attacks the electrophilic carbon of the nitrile. The resulting carboxylate salt must be neutralized and then acidified with HCl in a separate step to precipitate the final hydrochloride product.

Synthesis Workflow

Caption: Workflow for nitrile synthesis and subsequent hydrolysis.

Experimental Protocol: Two-Step Synthesis via Nitrile Hydrolysis

Part A: Synthesis of 4-Methoxy-pyridine-2-carbonitrile [8]

-

Reagent Preparation: Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.05 eq) in anhydrous methanol.

-

Reaction: In a separate flask, dissolve 2-chloro-4-cyanopyridine (1.0 eq) in a 1:1 mixture of methanol and dioxane. Add the sodium methoxide solution and heat the mixture to reflux for 2-3 hours.

-

Isolation: Cool the reaction mixture. Filter off the precipitated sodium chloride. Reduce the filtrate volume by rotary evaporation, then add water to precipitate the product.

-

Purification: Filter the solid, wash with water, and dry to yield 4-methoxy-pyridine-2-carbonitrile.

Part B: Hydrolysis to this compound

-

Reaction Setup: Place the 4-methoxy-pyridine-2-carbonitrile (1.0 eq) from Part A into a round-bottom flask and add concentrated hydrochloric acid (e.g., 6M HCl).

-

Hydrolysis: Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC or HPLC for the disappearance of the starting material.

-

Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will crystallize out of the acidic solution.

-

Purification: Collect the crystals by filtration, wash with a small amount of cold acetone, and dry under vacuum.

Pathway 3: Nucleophilic Substitution on 4-Chloro-pyridine-2-carboxylic acid

This pathway "builds" the target molecule by introducing the methoxy group in the final step, acting upon a pre-formed chloropicolinic acid core.

Mechanistic Rationale and Experimental Causality

This route relies on a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is enhanced by the electron-withdrawing carboxylic acid group at the 2-position. The chlorine atom at the 4-position is therefore susceptible to displacement by a strong nucleophile like methoxide.

Choice of Substrate: One can start with 4-chloro-pyridine-2-carboxylic acid itself or its corresponding methyl or ethyl ester. Using the ester can sometimes lead to cleaner reactions by preventing side reactions involving the acidic proton of the carboxylic acid. If an ester is used, a final hydrolysis step is required before acidification to the hydrochloride salt.

Reaction Conditions: The reaction is typically carried out by heating the substrate with an excess of sodium methoxide in methanol. The excess methoxide drives the reaction to completion.

Synthesis Workflow

Caption: Workflow for the SNAr pathway.

Experimental Protocol: Methoxylation of 4-Chloro-pyridine-2-carboxylic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-chloro-pyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol.

-

Base Addition: Carefully add sodium methoxide (at least 2.2 eq to deprotonate the carboxylic acid and act as the nucleophile) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 5-10 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and neutralize the excess sodium methoxide by carefully adding concentrated HCl until the solution is slightly acidic (pH ~6).

-

Isolation: Evaporate the methanol under reduced pressure. Redissolve the residue in a minimum amount of water and then acidify to pH ~2-3 with concentrated HCl.

-

Purification: Cool the solution in an ice bath to induce crystallization. Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum to afford the final product.

Comparative Analysis of Synthesis Pathways

The optimal synthetic route depends heavily on factors such as starting material cost, scalability, and available equipment. The following table provides a comparative summary.

| Feature | Pathway 1: Oxidation | Pathway 2: Nitrile Hydrolysis | Pathway 3: SNAr |

| Starting Material | 4-Methoxy-2-picoline | 2-Chloro-4-cyanopyridine | 4-Chloro-pyridine-2-carboxylic acid |

| Number of Steps | 1 (plus salt formation) | 2 (plus salt formation) | 1 (plus salt formation) |

| Typical Yields | Moderate to Good | Good to Excellent | Good to Excellent |

| Key Reagents | KMnO₄, HCl | NaOMe, HCl / NaOH | NaOMe, HCl |

| Advantages | - Direct and conceptually simple- Potentially fewer steps | - High yielding and reliable- Avoids harsh oxidants- Clear reaction endpoints | - Often clean reaction- Final step introduction of methoxy group |

| Disadvantages | - Use of stoichiometric heavy metal oxidant (MnO₂ waste)- Potential for over-oxidation- Exothermic reaction control needed | - Two distinct synthetic operations- Handling of cyanide-containing precursors | - Starting material may be more expensive- Requires anhydrous conditions |

| Scalability | Moderate (MnO₂ disposal can be an issue on a large scale) | Excellent (well-suited for industrial scale) | Good |

Conclusion

This guide has detailed three robust and scientifically sound pathways for the synthesis of this compound.

-

Pathway 1 (Oxidation) is a direct method suitable for lab-scale synthesis where waste disposal is manageable.

-

Pathway 2 (Nitrile Hydrolysis) represents a highly reliable and scalable route, making it attractive for industrial production despite being a two-step process.

-

Pathway 3 (Nucleophilic Substitution) offers an excellent alternative if the chlorinated precursor is readily available, characterized by its clean conversion in the final step.

The choice of pathway is a strategic decision based on a careful analysis of economic, logistical, and safety considerations. By understanding the mechanistic principles and experimental nuances of each route, researchers and development professionals can confidently select and optimize the synthesis of this critical chemical intermediate.

References

- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (n.d.). PubMed.

- 4-CYANO-2-METHOXYPYRIDINE synthesis. (n.d.). ChemicalBook.

- A Comparative Analysis of the Reactivity of 5-Cyano-2-picoline and Other Picoline Derivatives. (n.d.). Benchchem.

- Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•). (n.d.). ResearchGate.

- 2-Picolinic acid synthesis. (n.d.). ChemicalBook.

- Preparation of pyridine-carboxylic acids and the like. (1938). Google Patents.

- Oxidation of alkyl pyridines and alkyl quinolines. (1938). Google Patents.

- Process for the production of pyridine carboxylic acids. (1972). Google Patents.

- Picolinic acid. (n.d.). Wikipedia.

- 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID. (n.d.). ChemicalBook.

- Synthesis of 2-methoxy-4-cyanopyridine. (n.d.). PrepChem.com.

- 4-Chloropyridine-2-carboxylic acid. (n.d.). ChemicalBook.

- 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID. (n.d.). ChemicalBook.

- 2-Methylpyridine. (n.d.). Wikipedia.

- Method for producing 4-chloropyridine-2-carboxylic acid chloride. (2011). Google Patents.

- 4-Chloro-pyridine-2-carboxylic acid AldrichCPR 5470-22-4. (n.d.). Sigma-Aldrich.

- 4-Chloro-2-pyridinecarboxylic Acid. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- This compound. (n.d.). Santa Cruz Biotechnology.

- 4-Methoxypyridine-2-carbonitrile. (n.d.). Apollo Scientific.

- 4-Methoxypyridine-2-carbonitrile. (n.d.). PubChem.

- 4-Methoxypyridine-2-carboxylic acid. (n.d.). PubChem.

- 4-Methoxypyridine-2-carbonitrile. (n.d.). BOC Sciences.

- 4-METHOXYPYRIDINE-2-CARBONITRILE. (n.d.). ChemicalBook.

- Oxidation of Organic Molecules by KMnO4. (2023, January 22). Chemistry LibreTexts.

Sources

- 1. 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID | 29082-91-5 [chemicalbook.com]

- 2. Picolinic acid - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. 2-Methylpyridine - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. US2109957A - Preparation of pyridine-carboxylic acids and the like - Google Patents [patents.google.com]

- 7. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. 4-CYANO-2-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 10. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Emerging Role of 4-Methoxy-pyridine-2-carboxylic acid hydrochloride in Proteomics Research

Abstract

In the dynamic field of proteomics, the quest for novel chemical tools to enhance the depth and precision of protein analysis is perpetual. This technical guide introduces 4-Methoxy-pyridine-2-carboxylic acid hydrochloride, a pyridine derivative with significant potential as a versatile reagent in modern proteomics workflows. While direct applications of this specific compound are emerging, its structural similarity to established reagents, such as picolinic acid, allows us to delineate a robust, scientifically-grounded framework for its use. This document provides a comprehensive overview of its chemical properties, a postulated core application in quantitative proteomics, detailed hypothetical protocols for its implementation, and a discussion of its potential advantages. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new avenues in protein characterization and quantification.

Introduction: The Need for Novel Chemical Tools in Proteomics

Mass spectrometry-based proteomics has become an indispensable tool for the large-scale identification and quantification of proteins, offering deep insights into complex biological systems.[1][2] A significant challenge in this field is the accurate relative quantification of proteins between different biological samples.[2] Chemical labeling strategies, which introduce isotopic tags onto peptides, are a powerful approach to address this challenge, enabling precise and reproducible quantification.[3] This guide focuses on the prospective role of this compound as a novel labeling reagent for quantitative proteomics, drawing parallels with the established use of similar pyridine-based compounds.[3]

Physicochemical Properties of this compound

Understanding the chemical nature of a reagent is paramount to its successful application. This compound, also known as 4-methoxypicolinic acid hydrochloride, possesses a unique combination of functional groups that make it an attractive candidate for proteomics research.

| Property | Value | Source |

| CAS Number | 123811-74-5 | [4] |

| Molecular Formula | C₇H₇NO₃·HCl | [4] |

| Molecular Weight | 189.6 g/mol | [4] |

| Synonyms | 4-Methoxypicolinic acid hydrochloride | [5] |

| Core Functional Groups | Carboxylic acid, Methoxy group, Pyridine ring | [5] |

The carboxylic acid group provides a reactive handle for covalent modification of proteins and peptides. The pyridine ring can influence the ionization efficiency of labeled peptides in mass spectrometry, potentially enhancing detection sensitivity. The methoxy group can be isotopically labeled (e.g., with ¹³CD₃) to create a "heavy" version of the reagent for use in quantitative proteomics.

Postulated Application: A Novel Isotopic Labeling Reagent for Quantitative Proteomics

Based on the principles of chemical derivatization in proteomics, we propose the use of 4-Methoxy-pyridine-2-carboxylic acid as a novel labeling reagent for relative quantification.[3][6][7] This strategy involves a "light" (unlabeled) and a "heavy" (isotopically labeled) version of the reagent to differentially label peptide samples, which are then mixed and analyzed by mass spectrometry.

The core of this proposed application lies in the activation of the carboxylic acid group, for example, as an N-hydroxysuccinimide (NHS) ester.[2][3] This activated ester will readily react with primary amines on peptides, primarily the N-terminus and the ε-amino group of lysine residues, to form stable amide bonds.

Proposed "Light" and "Heavy" Reagent Structures

For quantitative analysis, a "heavy" version of the reagent can be synthesized with stable isotopes. The methoxy group is an ideal position for isotopic labeling.

| Reagent Version | Proposed Structure | Mass Difference (per label) |

| Light | 4-Methoxy-pyridine-2-carboxylic acid | 0 Da |

| Heavy | 4-(Trideuteromethoxy)-pyridine-2-carboxylic acid | +3 Da |

This 3 Da mass difference for each incorporated label allows for the clear distinction of peptides from different samples in a mass spectrometer, enabling accurate relative quantification.

Hypothetical Experimental Workflow

The successful implementation of this proposed labeling strategy requires a systematic and well-controlled workflow. The following sections detail a hypothetical, yet scientifically robust, protocol for the use of this compound in a quantitative proteomics experiment.

Overall Workflow Diagram

Caption: Proposed workflow for quantitative proteomics using 4-Methoxy-pyridine-2-carboxylic acid labeling.

Step-by-Step Experimental Protocol

PART A: Preparation of Activated Labeling Reagents (NHS Esters)

This protocol is based on standard NHS ester synthesis procedures.[3]

-

Reagent Preparation : In separate, dry, inert atmosphere (e.g., argon or nitrogen) reaction vials, dissolve "light" this compound and "heavy" 4-(Trideuteromethoxy)-pyridine-2-carboxylic acid hydrochloride (1 equivalent) and N-hydroxysuccinimide (NHS) (1.1 equivalents) in anhydrous dimethylformamide (DMF).

-

Activation : Add a coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to each vial.

-

Reaction : Stir the reactions at room temperature for 4-6 hours.

-

Purification : Remove the dicyclohexylurea (DCU) byproduct by filtration. The resulting activated NHS ester solution can be used directly or the solvent can be evaporated, and the product purified.

PART B: Protein Digestion and Peptide Labeling

-

Protein Extraction and Digestion : Extract proteins from your control and treated samples using a suitable lysis buffer. Quantify the protein concentration (e.g., using a BCA assay). Digest 100 µg of protein from each sample with trypsin overnight at 37°C.[8]

-

Peptide Desalting : Desalt the resulting peptide mixtures using C18 solid-phase extraction (SPE) cartridges and dry them under vacuum.

-

Labeling Reaction :

-

Resuspend the control peptides in a labeling buffer (e.g., 100 mM HEPES, pH 8.0). Add the "light" activated 4-Methoxy-pyridine-2-carboxylic acid NHS ester solution.

-

Resuspend the treated peptides in the same labeling buffer. Add the "heavy" activated 4-(Trideuteromethoxy)-pyridine-2-carboxylic acid NHS ester solution.

-

-

Incubation : Incubate both reactions for 1 hour at room temperature with gentle shaking.

-

Quenching : Quench the reaction by adding a solution containing a primary amine, such as Tris-HCl or hydroxylamine.

-

Sample Mixing : Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

-

Final Desalting : Desalt the mixed peptide sample using a C18 SPE cartridge and dry under vacuum.

Chemical Reaction Diagram

Caption: Reaction of activated 4-Methoxy-pyridine-2-carboxylic acid with a primary amine on a peptide.

Mass Spectrometry Analysis and Data Interpretation

-

LC-MS/MS Analysis : Resuspend the final labeled peptide mixture in a suitable solvent (e.g., 0.1% formic acid in water) and analyze using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.[8]

-

Data Acquisition : Acquire data in a data-dependent acquisition (DDA) mode, selecting precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

-

Database Searching : Search the resulting MS/MS spectra against a relevant protein database using a search engine like MaxQuant or Proteome Discoverer.[9]

-

Modification Specification : Specify the mass modifications corresponding to the "light" (+152.0477 Da on N-terminus/Lysine) and "heavy" (+155.0665 Da on N-terminus/Lysine) labels as variable modifications.

-

Quantification : The software will identify peptide pairs with the specified mass difference and calculate the ratio of the "heavy" to "light" peak intensities. This ratio reflects the relative abundance of the protein in the treated versus the control sample.

Potential Advantages and Considerations

-

Enhanced Ionization : The pyridine ring may act as a "proton antenna," potentially increasing the ionization efficiency of labeled peptides and improving detection sensitivity.

-

Tunable Chemistry : The carboxylic acid and pyridine ring offer sites for further chemical modification, allowing for the potential development of multi-functional reagents (e.g., incorporating an affinity tag).

-

Straightforward Synthesis : The synthesis of the activated NHS ester is based on well-established and reliable chemical reactions.[3]

-

Validation Required : As this is a proposed application, extensive validation would be necessary to characterize labeling efficiency, potential side reactions, and any effects on peptide fragmentation patterns in the mass spectrometer.

Conclusion

While direct, published applications of this compound in proteomics are not yet widespread, its chemical structure presents a compelling case for its use as a novel chemical labeling reagent for quantitative proteomics. By leveraging established principles of peptide derivatization and isotopic labeling, this guide provides a detailed, scientifically-grounded framework for its potential implementation. It is our hope that this technical guide will inspire researchers to explore the utility of this and other novel chemical tools, further expanding the capabilities of modern proteomics research.

References

-

Leitner, A., et al. (2014). Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. Proceedings of the National Academy of Sciences, 111(26), 9455–9460. [Link]

-

Vinogradova, E. V., et al. (2020). A chemical proteomic probe for the mitochondrial pyruvate carrier complex. Journal of the American Chemical Society, 142(18), 8174–8179. [Link]

-

Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723–1732. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2050099, 4-Methoxypyridine-2-carboxylic acid. Retrieved January 13, 2026, from [Link]

-

Mishra, H., et al. (2014). Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. Journal of the American Society for Mass Spectrometry, 25(7), 1248–1257. [Link]

-

O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Biochemical Society Transactions, 46(5), 1119–1128. [Link]

-

Szabó, A., et al. (2018). Proteomics Analysis of Thermoplasma Quinone Droplets. Proteomics, 18(23), e1800262. [Link]

-

Roth, K. D., et al. (1998). Charge derivatization of peptides for analysis by mass spectrometry. Mass Spectrometry Reviews, 17(4), 255–274. [Link]

-

Lapek, J. D., Jr., & Gonzalez, D. J. (2023). Quantitative proteomics and applications in covalent ligand discovery. Frontiers in Chemistry, 11, 1222474. [Link]

-

Hare, J. T., et al. (2021). Recent Advances in Metalloproteomics. Molecules, 26(16), 4786. [Link]

-

Leitner, A., et al. (2014). Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. PubMed, 24938783. [Link]

-

Heath, J. R., et al. (2010). Mass Spectrometry Evidence for Cisplatin As a Protein Cross-Linking Reagent. Journal of the American Chemical Society, 132(25), 8564–8565. [Link]

-

Ušaj, M., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. RSC Medicinal Chemistry, 14(3), 488–496. [Link]

-

Wang, Y., et al. (2023). Quantitative proteomic analysis reveals the effects of mu opioid agonists on HT22 cells. Frontiers in Neuroscience, 17, 1240508. [Link]

-

Liko, I., et al. (2014). Synthesis of CID-cleavable protein crosslinking agents containing quaternary amines for structural mass spectrometry. Chemical Communications, 50(61), 8347–8350. [Link]

-

Wang, D., et al. (2020). Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification. Signal Transduction and Targeted Therapy, 5(1), 63. [Link]

-

Chen, Y., et al. (2022). 4D label-free quantitative proteomics analysis to screen potential drug targets of Jiangu Granules treatment for postmenopausal osteoporotic rats. Frontiers in Pharmacology, 13, 1028420. [Link]

-

Adamczyk, M., Gebler, J. C., & Wu, J. (1999). Charge derivatization of peptides to simplify their sequencing with an ion trap mass spectrometer. Rapid Communications in Mass Spectrometry, 13(14), 1413–1422. [Link]

-

Li, X., et al. (2011). Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides. Journal of the American Society for Mass Spectrometry, 22(11), 1958–1967. [Link]

-

Rund, K. M., et al. (2023). Development of a quantitative proteomics approach for cyclooxygenases and lipoxygenases in parallel to quantitative oxylipin analysis allowing the comprehensive investigation of the arachidonic acid cascade. Analytical and Bioanalytical Chemistry, 415(4), 737–750. [Link]

Sources

- 1. Proteomics Analysis of Thermoplasma Quinone Droplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative proteomics and applications in covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scbt.com [scbt.com]

- 5. 4-Methoxypyridine-2-carboxylic acid | C7H7NO3 | CID 2050099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Charge derivatization of peptides for analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4D label-free quantitative proteomics analysis to screen potential drug targets of Jiangu Granules treatment for postmenopausal osteoporotic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative proteomic analysis reveals the effects of mu opioid agonists on HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methoxy-pyridine-2-carboxylic acid hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Molecular Blueprint

4-Methoxy-pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its substituted pyridine core is a common scaffold in pharmacologically active molecules. The presence of a carboxylic acid function at the 2-position and a methoxy group at the 4-position imparts specific electronic and steric properties that govern its interaction with biological targets. As a hydrochloride salt, its solubility and stability are enhanced, which is a critical consideration in pharmaceutical development.

Accurate and comprehensive spectroscopic characterization is the bedrock of chemical research and development. It provides an unambiguous confirmation of the molecular structure, an assessment of purity, and insights into the electronic environment of the molecule. This guide offers a detailed exploration of the expected spectroscopic data for this compound and provides field-proven protocols for data acquisition.

Molecular Structure and Spectroscopic Implications

The structure of this compound presents several key features that will manifest in its spectroscopic signatures. The pyridine ring is an electron-deficient aromatic system. The nitrogen atom, being protonated in the hydrochloride salt, will have a significant electron-withdrawing effect. This is counterbalanced by the electron-donating methoxy group at the 4-position. The carboxylic acid at the 2-position is also an electron-withdrawing group. This interplay of electronic effects will dictate the chemical shifts in the NMR spectra and the vibrational frequencies in the IR spectrum.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 14.0 | broad s | 1H | COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. |

| ~8.5 | d | 1H | H-6 | The proton adjacent to the protonated nitrogen and the carboxylic acid will be significantly deshielded. |

| ~7.8 | d | 1H | H-5 | This proton is ortho to the protonated nitrogen, leading to a downfield shift. |

| ~7.3 | dd | 1H | H-3 | This proton is meta to the protonated nitrogen and ortho to the methoxy group, resulting in a more upfield position compared to H-5 and H-6. |

| ~4.0 | s | 3H | OCH₃ | The methoxy protons will appear as a sharp singlet in a typical region for such groups. |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Causality Behind Experimental Choices in ¹H NMR:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for polar, acidic compounds like this hydrochloride salt due to its excellent solvating power and the fact that the acidic protons (COOH and N⁺-H) are often observable and do not rapidly exchange with the solvent.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm), but for polar solvents like DMSO-d₆, the residual solvent peak can also be used as a secondary reference.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the instrument to obtain a narrow and symmetrical solvent peak.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks and determine the chemical shifts relative to the internal standard.

-

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C=O | The carboxylic acid carbonyl carbon is significantly deshielded. |

| ~165 | C-4 | The carbon bearing the methoxy group will be deshielded due to the oxygen, but shielded by its electron-donating resonance effect. |

| ~150 | C-2 | The carbon attached to the carboxylic acid will be deshielded. |

| ~145 | C-6 | The carbon adjacent to the protonated nitrogen will be deshielded. |

| ~115 | C-5 | This carbon is influenced by the adjacent protonated nitrogen. |

| ~110 | C-3 | The carbon ortho to the methoxy group will be shielded by its electron-donating effect. |

| ~56 | OCH₃ | The methoxy carbon appears in its characteristic upfield region. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation:

-

A higher concentration of the sample (20-50 mg in 0.7 mL of solvent) is generally required for ¹³C NMR compared to ¹H NMR.

-

-

Instrument Setup:

-

Set up the spectrometer for ¹³C detection.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to ensure that each carbon signal appears as a singlet.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Caption: Expected correlations between ¹H and ¹³C NMR signals.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum (KBr Pellet):

| Wavenumber (cm⁻¹) | Vibration | Intensity | Comments |

| 3400-2400 | O-H stretch (carboxylic acid) | Broad, Strong | A very broad band due to strong hydrogen bonding is characteristic of carboxylic acids. |

| ~3100-3000 | C-H stretch (aromatic) | Medium | Typical for C-H bonds on an aromatic ring. |

| ~2950, ~2850 | C-H stretch (methoxy) | Medium | Asymmetric and symmetric stretching of the methyl group. |

| ~1730-1700 | C=O stretch (carboxylic acid) | Strong, Sharp | The position is influenced by hydrogen bonding and conjugation. |

| ~1600, ~1480 | C=C and C=N stretches (pyridine ring) | Medium-Strong | Characteristic aromatic ring vibrations. |

| ~1250 | C-O stretch (aryl ether) | Strong | Asymmetric C-O-C stretching of the methoxy group. |

| ~1030 | C-O stretch (aryl ether) | Medium | Symmetric C-O-C stretching. |

| ~900-650 | C-H out-of-plane bending | Medium-Strong | Can provide information about the substitution pattern of the aromatic ring. |

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Thoroughly mix and grind the sample and KBr together.

-

Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry: Weighing the Molecules

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrum (Electrospray Ionization - ESI+):

-

Molecular Ion Peak ([M+H]⁺): For the free acid (C₇H₇NO₃), the expected m/z would be approximately 154.05. The hydrochloride salt will dissociate in the ESI source, and the protonated free acid will be observed.

-

Key Fragmentation Patterns:

-

Loss of H₂O (m/z ~136.04): Dehydration from the carboxylic acid group.

-

Loss of COOH (m/z ~108.04): Decarboxylation is a common fragmentation pathway for carboxylic acids.

-

Loss of CH₃ from the methoxy group (m/z ~139.03): Cleavage of the methyl group.

-

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the compound.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in the positive ion mode.

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).

-

Caption: A typical workflow for the spectroscopic characterization of the title compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, provides a detailed and self-validating system for its structural confirmation and purity assessment. The interplay of the pyridine ring, the carboxylic acid, the methoxy group, and the hydrochloride salt creates a unique spectral fingerprint. By understanding the predicted spectroscopic data and adhering to rigorous experimental protocols, researchers and drug development professionals can confidently characterize this important molecule, ensuring the integrity of their scientific endeavors.

References

- Note: As specific experimental data for this compound is not readily available in the public domain, this guide is based on established principles of spectroscopic interpretation and data from analogous compounds. The references provided are for the general principles and techniques discussed.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

PubChem. (n.d.). 4-Methoxypyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

An In-depth Technical Guide to the Solubility Profile of 4-Methoxy-pyridine-2-carboxylic acid hydrochloride

Foreword: Unveiling the Physicochemical Nuances of a Promising Heterocycle

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a cornerstone of successful formulation and therapeutic efficacy. This guide is dedicated to a molecule of significant interest: 4-Methoxy-pyridine-2-carboxylic acid hydrochloride. As researchers and drug development professionals, our ability to predict and modulate the solubility of such active pharmaceutical ingredients (APIs) is paramount. This document eschews a rigid, templated approach, instead offering a bespoke, in-depth exploration of the critical solubility attributes of this compound. We will delve into both the theoretical underpinnings and the practical, field-proven methodologies required to construct a comprehensive solubility profile, empowering you to navigate the complexities of formulation with confidence and scientific rigor.

Core Physicochemical Characteristics

A foundational understanding of the intrinsic properties of this compound is essential before embarking on a detailed solubility assessment. The molecule's structure, featuring a pyridine ring, a carboxylic acid group, and a methoxy group, imparts a unique combination of acidic, basic, and lipophilic characteristics.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| Chemical Structure | |||

| Molecular Formula | C₇H₇NO₃ | C₇H₈ClNO₃ | [1][2] |

| Molecular Weight | 153.14 g/mol | 189.60 g/mol | [1][3] |

| Calculated logP | 0.7 | Not available | [1] |

| Estimated pKa | pKa₁ (pyridinium ion) ≈ 1-2pKa₂ (carboxylic acid) ≈ 5.4 | pKa (carboxylic acid) ≈ 5.4 | [4][5][6] |

The Theoretical Bedrock: pH-Dependent Solubility and the Henderson-Hasselbalch Equation

As an amphoteric molecule with both a basic pyridine nitrogen and an acidic carboxylic acid group, the solubility of 4-Methoxy-pyridine-2-carboxylic acid is profoundly influenced by pH. The Henderson-Hasselbalch equation provides the theoretical framework for predicting the ionization state of the molecule at a given pH, which in turn governs its solubility.

The solubility of the hydrochloride salt will be lowest at the isoelectric point, where the molecule exists predominantly as a neutral zwitterion, and will increase at pH values where it is either protonated (cationic form) or deprotonated (anionic form). The formation of the hydrochloride salt ensures that the pyridine nitrogen is protonated, enhancing its aqueous solubility at higher pH values compared to the free base.[8][9] However, the common ion effect from chloride ions in certain media could potentially suppress the solubility of the hydrochloride salt.[10]

A Practical Guide to Experimental Solubility Determination

A robust and comprehensive solubility profile requires meticulous experimental work. The following sections outline the key experimental workflows for determining the thermodynamic and kinetic solubility of this compound.

Workflow for Comprehensive Solubility Profiling

The following diagram illustrates the logical flow for a thorough investigation of the compound's solubility.

Caption: Workflow for Solubility Profile Generation.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic or equilibrium solubility.[2][11]

Objective: To determine the saturation solubility of this compound in various aqueous and organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-